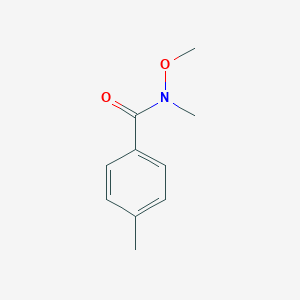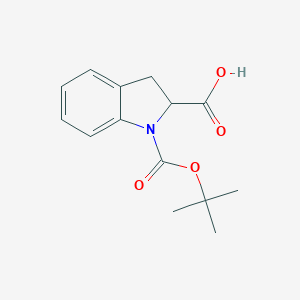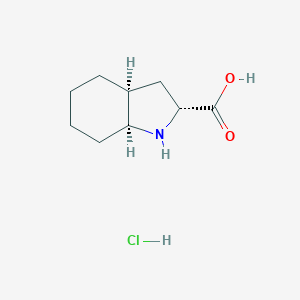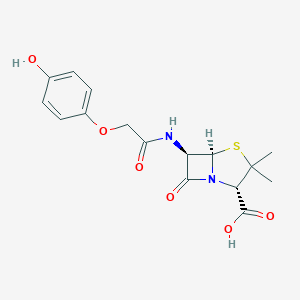
4-羟基青霉素V
描述
4-Hydroxypenicillin V is a derivative of phenoxymethylpenicillin, commonly known as penicillin V. It is a beta-lactam antibiotic that exhibits antibacterial properties. The compound is characterized by the presence of a hydroxyl group at the para position of the phenoxyacetic acid moiety, which distinguishes it from penicillin V.
科学研究应用
4-Hydroxypenicillin V has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of beta-lactam antibiotics and their derivatives.
Biology: The compound is studied for its antibacterial properties and its interactions with bacterial enzymes.
Medicine: Research focuses on its potential use as an antibacterial agent and its effectiveness against various bacterial strains.
作用机制
Target of Action
4-Hydroxypenicillin V, also known as Penicillin V, is a narrow-spectrum, beta-lactam antimicrobial . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
4-Hydroxypenicillin V exerts its bactericidal action by inhibiting bacterial cell wall synthesis . It binds to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis eventually leads to the lysis of the bacteria due to the ongoing activity of cell wall autolytic enzymes .
Biochemical Pathways
The biosynthesis of 4-Hydroxypenicillin V involves the hydroxylation of phenoxymethylpenicillin . The biosynthetic genes and enzymes have been studied in detail, and the most recent “omics” techniques have provided the key to understand the molecular mechanisms underlying the process of strain improvement .
Pharmacokinetics
Phenoxymethylpenicillin is relatively stable to gastric acid and can therefore be administered orally . In a healthy volunteer study, volunteers were dosed with penicillin-V at steady state. Total and unbound penicillin-V serum concentrations were determined, and a base population PK model was fitted to the data . There is a paucity of pharmacokinetic data in adults to support the current dosing recommendations .
Result of Action
The result of the action of 4-Hydroxypenicillin V is the inhibition of bacterial growth and eventual bacterial cell death . It has activity against encapsulated bacteria including streptococci, gonococci, and meningococci . It is commonly prescribed for the treatment of pharyngitis where infection with Streptococcus pyogenes is confirmed or suspected .
生化分析
Biochemical Properties
4-Hydroxypenicillin V interacts with various enzymes and proteins in the body. It is known to inhibit the activity of transpeptidase, an enzyme that bacteria use to build their cell walls . By inhibiting this enzyme, 4-Hydroxypenicillin V prevents bacteria from properly constructing their cell walls, leading to their death .
Cellular Effects
4-Hydroxypenicillin V has a significant impact on bacterial cells. It disrupts the cell wall synthesis process, causing the bacterial cells to become weak and eventually lyse or break apart . This compound does not have a significant impact on human cells as human cells do not have cell walls .
Molecular Mechanism
The molecular mechanism of 4-Hydroxypenicillin V involves the inhibition of the transpeptidase enzyme. This enzyme is responsible for cross-linking the peptidoglycan chains that make up the bacterial cell wall. When 4-Hydroxypenicillin V binds to the active site of this enzyme, it prevents the enzyme from functioning properly, leading to a halt in cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxypenicillin V can change over time. For instance, bacteria can develop resistance to this antibiotic, reducing its effectiveness . Additionally, 4-Hydroxypenicillin V can degrade over time, especially if it is not stored properly .
Dosage Effects in Animal Models
The effects of 4-Hydroxypenicillin V in animal models can vary depending on the dosage. At therapeutic doses, it is effective at treating bacterial infections. At high doses, it can cause adverse effects such as allergic reactions .
Metabolic Pathways
4-Hydroxypenicillin V is involved in the beta-lactam antibiotic metabolic pathway. It is synthesized from phenoxymethylpenicillin (penicillin V) through the process of hydroxylation .
Transport and Distribution
Like other penicillins, it is likely to be transported in the bloodstream and distributed to various tissues in the body .
Subcellular Localization
As a small molecule, it is likely to be able to diffuse across cell membranes and reach various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxypenicillin V can be synthesized through the hydroxylation of penicillin V. This process involves the introduction of a hydroxyl group into the phenoxyacetic acid side chain of penicillin V. The hydroxylation reaction is typically carried out using hydroxylating agents under controlled conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: In industrial settings, 4-Hydroxypenicillin V is produced as a byproduct during the fermentation process of penicillin V. The production involves the use of industrial strains of Penicillium chrysogenum in the presence of phenoxyacetic acid, which serves as a precursor for the penicillin V molecule. The hydroxylation of phenoxyacetic acid leads to the formation of 4-Hydroxypenicillin V .
化学反应分析
Types of Reactions: 4-Hydroxypenicillin V undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used .
相似化合物的比较
Penicillin V: The parent compound, which lacks the hydroxyl group at the para position.
Penicillin G: Another beta-lactam antibiotic with a different side chain.
Ampicillin: A beta-lactam antibiotic with an amino group in the side chain.
Amoxicillin: Similar to ampicillin but with a hydroxyl group in the side chain.
Uniqueness: 4-Hydroxypenicillin V is unique due to the presence of the hydroxyl group at the para position of the phenoxyacetic acid moiety. This structural modification can influence its antibacterial activity and its interactions with bacterial enzymes, making it a valuable compound for research and development .
属性
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLWRYXQESUXNE-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Record name | P-HYDROXYPENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20508 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074876 | |
| Record name | 4-Hydroxypenicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20880-67-5 | |
| Record name | P-HYDROXYPENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20508 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Hydroxypenicillin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypenicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPENICILLIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxypenicillin V in the context of Penicillin V production?
A: 4-Hydroxypenicillin V, often referred to as 'impurity D', is a related compound that can arise during the production of Penicillin V. [] Its presence is monitored to ensure the quality and purity of the final Penicillin V product. The research article highlights a method to quantify 4-Hydroxypenicillin V using High-Performance Liquid Chromatography (HPLC), demonstrating its importance in quality control procedures. []
Q2: Can you elaborate on the analytical method used to quantify 4-Hydroxypenicillin V in the study?
A: The research employed a specific HPLC method for the analysis. [] Here’s a breakdown:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



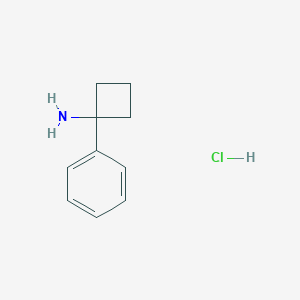
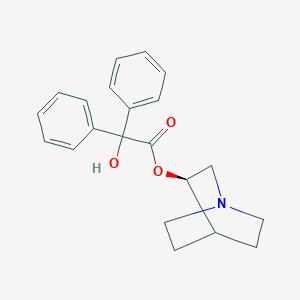

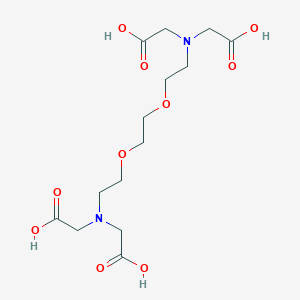
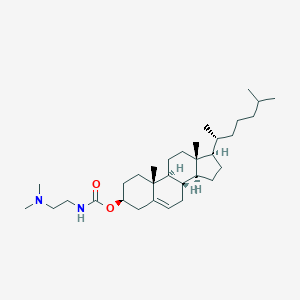
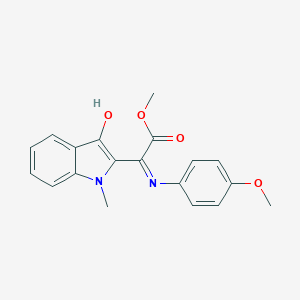
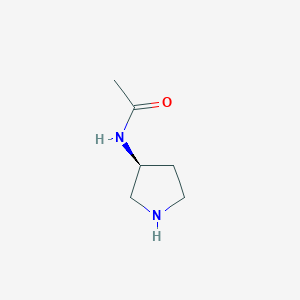
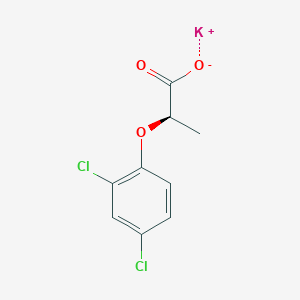

![[1,1/'-Biphenyl]-2,3,4/'-triol](/img/structure/B51001.png)
